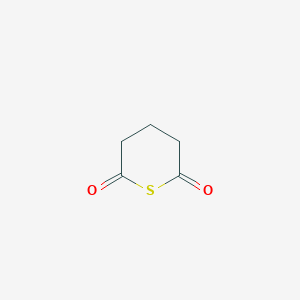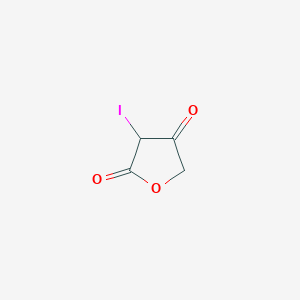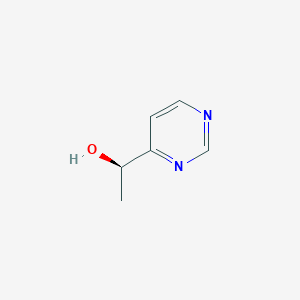
n-(2-Chlorophenyl)benzenecarbohydrazonoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)benzenecarbohydrazonoylchloride typically involves the reaction of 2-chlorobenzoyl chloride with benzenecarbohydrazide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chlorophenyl)benzenecarbohydrazonoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Condensation Reactions: It can react with amines and other nucleophiles to form hydrazones and related derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, ethanol, and acetonitrile are commonly used solvents.
Major Products Formed
Hydrazones: Formed through condensation reactions with hydrazines.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the reaction.
Applications De Recherche Scientifique
N-(2-Chlorophenyl)benzenecarbohydrazonoylchloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form hydrazones and other derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Chlorophenyl)benzenecarbohydrazonoylchloride involves its ability to form covalent bonds with nucleophiles, leading to the formation of stable derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chlorophenyl)benzenecarbohydrazide: Similar in structure but lacks the chloro group on the benzenecarbohydrazonoyl moiety.
N-(2-Chlorophenyl)benzenecarbohydrazonoyl bromide: Similar but contains a bromine atom instead of chlorine.
Propriétés
Formule moléculaire |
C13H10Cl2N2 |
|---|---|
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
(Z)-N-(2-chlorophenyl)benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10Cl2N2/c14-11-8-4-5-9-12(11)16-17-13(15)10-6-2-1-3-7-10/h1-9,16H/b17-13- |
Clé InChI |
BOGAULFLMDDDIY-LGMDPLHJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2Cl)/Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)

![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)


![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
![5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)

![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)



